methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a combination of a tetrahydroisoquinoline moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline core. This reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst .
For the sulfonylation step, sulfonyl chlorides are often used as reagents. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated thiophene derivatives and strong bases or acids are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl and thiophene moieties. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Thiophene-2-carboxylate derivatives: Compounds with similar thiophene-based structures.
Uniqueness
Methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate is unique due to the combination of the tetrahydroisoquinoline and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H15NO4S2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15NO4S2/c1-20-15(17)14-13(7-9-21-14)22(18,19)16-8-6-11-4-2-3-5-12(11)10-16/h2-5,7,9H,6,8,10H2,1H3 |
InChI Key |
QMTBRXPJOJCAFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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